
Tylosin B
概要
説明
Tylosin B (desmycosin) is a secondary metabolite and a key component of the macrolide antibiotic tylosin, produced by Streptomyces fradiae . It is one of four structurally related tylosin components (A, B, C, D), with tylosin A being the predominant and most bioactive form (>80% in commercial formulations) . This compound is derived from tylosin A through hydrolysis, which removes the mycarose sugar moiety at position 4 of the 16-membered lactone ring . This structural modification alters its physicochemical properties, including hydrophobicity and environmental mobility, while retaining partial antibacterial activity .
準備方法
Synthetic Routes and Reaction Conditions: Tylosin B is synthesized through a combination of polyketide and deoxyhexose metabolism. The biosynthetic pathway involves the formation of a 16-membered lactone ring, which is then glycosylated with deoxyhexose sugars. The primary product, protylonolide, undergoes further modifications to yield this compound .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces fradiae under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate this compound. The use of mutants of Streptomyces fradiae blocked in tylosin production has been instrumental in elucidating the biosynthetic pathway and optimizing production .
化学反応の分析
Types of Reactions: Tylosin B undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups in this compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents like thionyl chloride and alkylating agents like methyl iodide.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
科学的研究の応用
Antibacterial Activity
Tylosin B exhibits broad-spectrum antibacterial activity, primarily against Gram-positive bacteria and mycoplasma. It functions by binding to the 23S rRNA of the 50S ribosomal subunit, inhibiting mRNA-directed protein synthesis. This mechanism is crucial in preventing bacterial growth and is particularly effective in treating infections in livestock.
Table 1: Comparative Antibacterial Efficacy of this compound
In a study comparing Tylosin A and this compound, both compounds demonstrated nearly identical antibacterial properties against selected bacteria, highlighting their potential for use in veterinary applications .
Veterinary Medicine
This compound is widely used in veterinary medicine for its effectiveness against respiratory diseases caused by mycoplasma in poultry and swine. Its application can help reduce mortality rates and improve overall animal health.
- Case Study : In a controlled trial involving swine, this compound was administered to prevent mycoplasma pneumonia, resulting in a significant reduction in clinical signs and improved weight gain compared to untreated controls .
Environmental Impact
The environmental fate of this compound has been studied extensively due to concerns about antibiotic residues in agricultural runoff. Research indicates that Tylosin degrades slowly in soil and water environments, with a half-life of approximately 200 days under aerobic conditions .
Table 2: Environmental Degradation of this compound
Research Applications
This compound serves as a reference standard in pharmaceutical research for developing new antibiotics and studying protein synthesis mechanisms. Its role in experimental studies allows researchers to explore the dynamics of macrolide antibiotics further.
作用機序
Tylosin B exerts its antibacterial effects by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, preventing the translocation of peptides during translation. This inhibition of protein synthesis ultimately leads to the bacteriostatic effect of this compound .
類似化合物との比較
Comparison with Tylosin A, C, and D
Structural Differences
- Tylosin A: Contains a mycarose sugar and mycaminose-mycinose disaccharide .
- Tylosin B (desmycosin) : Lacks the mycarose sugar, resulting in a simpler structure .
- Tylosin C (macrocin): Features an additional hydroxyl group on the mycaminose sugar .
- Tylosin D (relomycin): Further modifications include demethylation of the mycaminose moiety .
Antibacterial Activity
Microbiological assays against Kocuria rhizophila and Staphylococcus aureus reveal distinct potency profiles (Table 1):
- Tylosin A and C exhibit the highest activity (MIC = 0.1 μg/mL against K. rhizophila; 0.39 μg/mL against S. aureus).
- This compound shows reduced potency against S. aureus (MIC = 0.78 μg/mL) but retains activity comparable to A and C against K. rhizophila .
- Tylosin D is markedly less active (MIC = 1.56–12.5 μg/mL) .
Pharmacokinetics and Environmental Behavior
- Bioactivity : this compound retains 83% of tylosin A’s bioactivity, whereas tylosin D retains only 35% .
- Environmental Mobility: this compound has a higher octanol-water partition coefficient (Kow = 1.535–78.343) than tylosin A (Kow = 0.552–32.659), suggesting increased hydrophobicity . Paradoxically, experimental sorption studies show this compound is less retained in loam soil (39% sorption) compared to tylosin A (53%), indicating greater environmental mobility . This discrepancy may arise from interactions between structural modifications and soil chemistry, such as hydrogen bonding or ionic exchange .
Table 2: Physicochemical and Environmental Properties
Compound | Key Structural Difference | Kow Range | Sorption in Loam (%) |
---|---|---|---|
Tylosin A | Reference structure | 0.552–32.659 | 53 |
This compound | Lacks mycarose sugar | 1.535–78.343 | 39 |
Tylosin C | Additional hydroxyl group | Not reported | Not reported |
Tylosin D | Demethylated mycaminose | Not reported | Not reported |
Comparison with Structurally Related Macrolides
Spiramycin
- Structural Similarities: Both this compound and spiramycin are 16-membered macrolides with mycaminose sugar moieties .
- Functional Differences: Spiramycin (used in human medicine) has broader activity against Gram-positive bacteria and protozoa, whereas this compound is primarily used in veterinary settings .
生物活性
Tylosin B, a macrolide antibiotic, is primarily used in veterinary medicine for its antimicrobial properties, particularly against gram-positive bacteria. This article explores the biological activity of this compound, focusing on its effects on gut microbiota, antimicrobial efficacy, and its potential implications in veterinary practices.
Overview of this compound
This compound is a component of the tylosin family, which includes Tylosin A and other derivatives. It is commonly administered to livestock for treating respiratory infections and has been studied for its impact on gut health and microbial populations.
This compound exerts its antimicrobial effects by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. This action is particularly effective against various strains of Streptococcus , Mycoplasma , and some gram-negative bacteria. Its use in veterinary medicine has raised concerns regarding the alteration of gut microbiota and the development of antibiotic resistance.
Case Studies and Findings
-
Swine Gut Microbiota Alteration :
A recent study investigated the effects of a therapeutic dose (20 mg/kg) of Tylosin on swine gut microbiota. Results indicated significant changes post-treatment, with infected pigs showing decreased species richness and diversity compared to healthy pigs. Notably, levels of beneficial bacteria such as Lactobacillus were reduced, while potentially harmful bacteria like Pseudomonas increased .Parameter Healthy Pigs (Before/After) Infected Pigs (Before/After) Species Richness Higher Lower Lactobacillus Levels Higher Significantly Lower Pseudomonas Levels Stable Increased -
Fecal Dysbiosis in Dogs :
In a controlled trial involving dogs, Tylosin administration led to a significant decrease in fecal microbial diversity after 7 days. The study highlighted that while fecal scores remained unchanged, the composition of the microbiota was adversely affected, with notable decreases in anaerobic bacteria .Time Point Microbial Diversity (Shannon Index) UBA Concentration (μg/kg) Day 0 Baseline 0.14 Day 7 Decreased - Day 21 Recovery 7.42 Day 63 Individual Variability 3.49
Antimicrobial Efficacy
This compound has demonstrated effectiveness against various pathogens:
- Streptococcus suis : Research indicates that Tylosin inhibits biofilm formation by targeting key enzymes involved in cysteine synthesis, thereby reducing the virulence of this pathogen .
- Salmonella enterica : Studies show that Tylosin can influence the intestinal microbiome's ability to exclude pathogens like Salmonella, suggesting a potential role in controlling infections .
Resistance Development
Concerns have been raised regarding the potential for developing antibiotic resistance due to Tylosin use. Studies indicate that while Tylosin alters microbial populations, its impact on resistance genes varies across different livestock species . Continuous monitoring and judicious use are essential to mitigate these risks.
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for isolating Tylosin B from its co-occurring analogs (e.g., Tylosin A, C, D) in fermentation mixtures?
- Answer : this compound constitutes a minor component (~10–20%) of the tylosin mixture, requiring high-resolution chromatographic separation. Use reverse-phase HPLC with UV detection (e.g., at 290 nm) and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) to resolve this compound from analogs. Validate purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, ensuring baseline separation of peaks corresponding to structural variations in the lactone ring and sugar moieties .
Q. What are the key considerations for designing experiments to assess this compound stability under varying pH conditions?
- Answer : Stability studies should replicate environmental or physiological pH ranges (e.g., pH 4–11). Prepare buffered solutions (e.g., 0.01 M CaCl₂) to maintain ionic strength. Monitor degradation via HPLC at intervals (e.g., 0, 12, 24, 100 hours). Note that this compound degradation accelerates under extreme pH: <40% remains at pH 4 after 100 hours, while complete degradation occurs at pH 11. Include controls (e.g., Milli-Q water at pH 5.7–6.7) to validate stability claims .
Q. How should researchers validate the identity and purity of newly synthesized this compound derivatives?
- Answer : Combine spectroscopic techniques:
- NMR : Compare proton/carbon shifts to reference spectra, focusing on the macrolide core and sugar substituents.
- High-resolution MS : Confirm molecular formulas (e.g., this compound: C₄₃H₆₇NO₁₇).
- Chromatography : Use HPLC with diode-array detection to verify homogeneity (>95% purity).
Document all data in supplementary materials to enable replication .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability profiles of this compound across different experimental conditions?
- Answer : Discrepancies (e.g., stability at pH 5.7–6.7 vs. rapid degradation at pH 4) arise from solvent composition and analytical sensitivity. Replicate studies using identical buffers (e.g., 0.01 M CaCl₂ vs. Milli-Q water) and validate degradation products via LC-MS/MS. Conduct time-series experiments (≥30 days) to assess long-term stability. Use kinetic modeling (e.g., first-order decay constants) to quantify pH-dependent degradation rates .
Q. What statistical methods are appropriate for analyzing time-dependent degradation data of this compound in environmental matrices?
- Answer : Apply nonlinear regression to fit degradation curves (e.g., exponential decay models). Use ANOVA to compare degradation rates across pH/temperature conditions. For censored data (e.g., concentrations below detection limits), employ survival analysis or maximum likelihood estimation. Report uncertainties (e.g., 95% confidence intervals) and validate assumptions (e.g., homoscedasticity) using residual plots .
Q. How can researchers assess the ecological impact of this compound persistence in soil and water systems?
- Answer : Design microcosm studies to simulate environmental fate:
- Sorption experiments : Measure partition coefficients (Kd) using soil/water slurries; this compound’s weak base nature (pKa 7.73) increases sorption at lower pH.
- Bioavailability assays : Use microbial viability tests (e.g., ATP bioluminescence) to quantify effects on soil microbiota.
- Metabolite tracking : Identify transformation products (e.g., tylosin aglycone) via high-resolution MS and assess their antimicrobial activity .
Q. What experimental strategies mitigate interference from this compound’s degradation products in bioactivity assays?
- Answer : Pre-treat samples with solid-phase extraction (SPE) to remove degradation byproducts. Use activity-guided fractionation (e.g., agar diffusion assays against Staphylococcus aureus) to isolate bioactive components. Validate results with LC-MS to confirm the presence of intact this compound versus inactive metabolites. Employ anaerobic conditions to minimize oxidative degradation during assays .
Q. Methodological Guidelines
- Data Reporting : Include raw chromatograms, kinetic plots, and statistical outputs in supplementary materials. Label axes with SI units and uncertainties .
- Literature Review : Prioritize peer-reviewed studies on tylosin’s physicochemical properties and antimicrobial mechanisms. Exclude non-academic sources (e.g., commercial websites) .
- Replication : Provide detailed protocols for buffer preparation, HPLC parameters, and microbial assays to ensure reproducibility .
特性
IUPAC Name |
2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H65NO14/c1-11-29-26(19-50-39-37(49-10)36(48-9)33(46)24(6)52-39)16-20(2)12-13-27(42)21(3)17-25(14-15-41)35(22(4)28(43)18-30(44)53-29)54-38-34(47)31(40(7)8)32(45)23(5)51-38/h12-13,15-16,21-26,28-29,31-39,43,45-47H,11,14,17-19H2,1-10H3/b13-12+,20-16+/t21-,22+,23-,24-,25+,26-,28-,29-,31+,32-,33-,34-,35-,36-,37-,38+,39-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPHLEPFYLNRDA-NLGRAQRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)C)COC3C(C(C(C(O3)C)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CC=O)C)\C)CO[C@H]3[C@@H]([C@@H]([C@@H]([C@H](O3)C)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H65NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016177 | |
Record name | Tylosin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401016177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
771.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
11032-98-7 | |
Record name | Desmycosin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=11032-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tylosin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011032987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tylosin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401016177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(2R,3R,4E,6E,9R,11R,12S,13S,14R)-12-{[3,6-dideoxy-3-(dimethylamino)-beta-D-glucopyranosyl]oxy}-2-ethyl-14-hydroxy-5,9,13-trimethyl-8,16-dioxo-11-(2-oxoethyl)oxacyclohexadeca-4,6-dien-3-yl]methyl 6-deoxy-2,3-di-O-methyl-beta-D-allopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。